(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3, also known as (1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol, is a derivative of vitamin D3. It is an important metabolite in the vitamin D pathway and plays a crucial role in maintaining calcium and phosphate homeostasis in the body.
Mechanism of Action
The mechanism of action of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is primarily mediated through its interaction with the vitamin D receptor (VDR). Upon binding to the VDR, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 induces a conformational change that allows for the recruitment of coactivator proteins and subsequent gene transcription. The genes regulated by (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 are involved in a wide range of physiological processes, including calcium and phosphate metabolism, immune function, and cell proliferation and differentiation.
Biochemical and Physiological Effects:
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has a number of biochemical and physiological effects in the body. It plays a critical role in maintaining calcium and phosphate homeostasis by promoting the absorption of these minerals from the intestine and reabsorption from the kidneys. It also regulates bone metabolism by promoting osteoblast differentiation and inhibiting osteoclast activity. Additionally, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been shown to have immunomodulatory effects, including the regulation of T cell function and the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in lab experiments is its well-established role in calcium and bone metabolism. This makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of using (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 is its potential for non-specific effects, as it can interact with a wide range of genes and cellular processes. Additionally, the synthesis of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 can be challenging, which may limit its availability for research purposes.
Future Directions
Future research on (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 will likely focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Additionally, there is growing interest in the role of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 in regulating immune function and inflammation, which may lead to the development of new treatments for these conditions. Other areas of research may include the identification of new target genes regulated by (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 and the development of more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 involves the hydroxylation of vitamin D3 at the 25th carbon position. This reaction is catalyzed by the enzyme 25-hydroxylase, which is primarily found in the liver. The resulting product, (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3, is then transported to the kidneys, where it is further hydroxylated to form the active form of vitamin D, 1,25-dihydroxyvitamin D3.
Scientific Research Applications
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 has been extensively studied for its role in bone health and calcium homeostasis. It has also been investigated for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. Recent studies have shown that (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 may play a role in regulating immune function and inflammation, which has opened up new avenues for research in this area.
properties
CAS RN |
142508-67-6 |
---|---|
Product Name |
(1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol |
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(1S,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-12-13-26-21(9-7-15-28(25,26)5)10-11-22-16-24(30)17-23(18-29)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25-,26+,28-/m1/s1 |
InChI Key |
PHNIFGLIGXOIQV-PNPXQVCKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)CO)O)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)CO)O)C |
synonyms |
1 alpha-(hydroxymethyl)-25-hydroxyvitamin D3 1-HMHV D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.